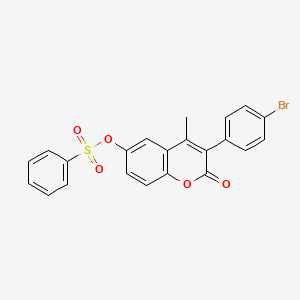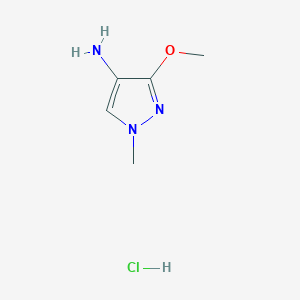
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1431962-46-7 . It has a molecular weight of 163.61 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is 1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H . This indicates that the compound has a pyrazole ring with a methoxy group and a methyl group attached to it.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Pyrazole compounds are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 163.61 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride demonstrates significant antimicrobial and anticoccidial activities. Georgiadis (1976) explored compounds structurally related to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, noting their efficacy as coccidiostats and antimicrobials. Particularly notable is the compound's in vitro activity against various microbes and its potent effect when used as a coccidiostat in chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally similar to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride have been a focus of several studies. For instance, Bawa, Ahmad, and Kumar (2009) described the synthesis of a related compound through reductive amination, highlighting the utility of such compounds in developing biologically active molecules and pharmaceutical intermediates (Bawa, Ahmad, & Kumar, 2009). Becerra, Rojas, and Castillo (2021) reported an efficient synthesis method for a compound with structural similarities, emphasizing its potential in the development of valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Antitumor, Antifungal, and Antibacterial Activity
Compounds related to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride have shown promising antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized pyrazole derivatives and confirmed their biological activity against breast cancer and various microbes, highlighting the pharmacophore sites responsible for these activities (Titi et al., 2020).
Corrosion Inhibition
The corrosion inhibition properties of pyrazole derivatives, which include compounds similar to 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, have been studied. Chetouani et al. (2005) demonstrated the efficacy of certain pyrazole compounds as corrosion inhibitors for pure iron in acidic media, suggesting potential applications in material protection and preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTOTVKOCCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1431962-46-7 |
Source


|
| Record name | 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

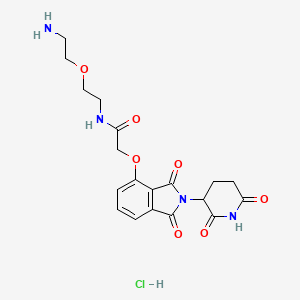
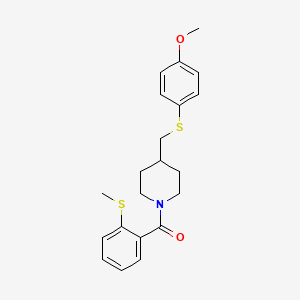
methanethione](/img/structure/B2833872.png)
![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
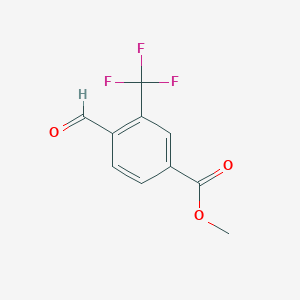
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
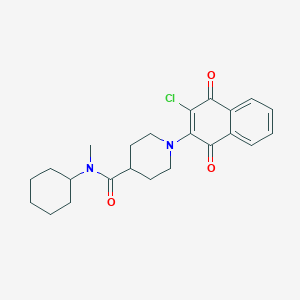
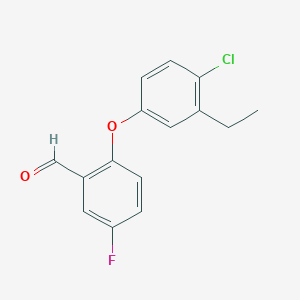
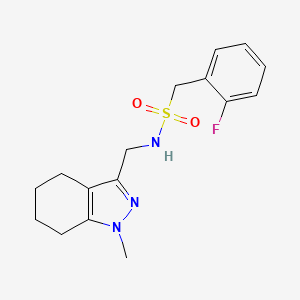
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)
